molecular formula C9H15BrO2 B6192310 tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans CAS No. 2648939-91-5

tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans

Cat. No.: B6192310
CAS No.: 2648939-91-5
M. Wt: 235.1
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Description

tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans is an organic compound characterized by a cyclobutane ring substituted with a bromine atom and a tert-butyl ester group

Properties

CAS No.

2648939-91-5

Molecular Formula

C9H15BrO2

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans typically involves the bromination of cyclobutane derivatives followed by esterification. One common method includes the reaction of cyclobutene with bromine to form 3-bromocyclobutene, which is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, ensuring high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of tert-butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate.

    Reduction: Formation of tert-butyl (1r,3r)-cyclobutane-1-carboxylate.

    Oxidation: Formation of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylic acid.

Scientific Research Applications

tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1r,3r)-3-chlorocyclobutane-1-carboxylate
  • tert-Butyl (1r,3r)-3-fluorocyclobutane-1-carboxylate
  • tert-Butyl (1r,3r)-3-iodocyclobutane-1-carboxylate

Uniqueness

tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

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